What is the structure of 1,4-diphenylpiperazine?
What is the structure of 1,4-diphenylpiperazine?
An In-depth Technical Guide to the Structure of 1,4-Diphenylpiperazine
Authored by a Senior Application Scientist
Foreword: The Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of countless therapeutic agents. The 1,4-disubstituted piperazine motif, in particular, allows for the precise spatial orientation of pharmacophoric groups, enabling targeted interactions with biological macromolecules. This guide focuses on a foundational member of this class: 1,4-diphenylpiperazine. By thoroughly dissecting its structure, synthesis, and characterization, we provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical entity.
Molecular Identity and Core Structure
1,4-Diphenylpiperazine is a symmetrical molecule characterized by a central piperazine ring with a phenyl group attached to each of the two nitrogen atoms.[3][4] This arrangement imparts specific steric and electronic properties that govern its chemical behavior and biological activity.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,4-diphenylpiperazine | PubChem[3] |
| CAS Number | 613-39-8 | CAS Common Chemistry[5] |
| Molecular Formula | C₁₆H₁₈N₂ | PubChem[3] |
| Molecular Weight | 238.33 g/mol | PubChem[3] |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[3] |
Conformational Analysis: The Chair Conformation
From a structural standpoint, the most critical feature of the piperazine core is its non-planar geometry. Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[6][7] In this thermodynamically stable arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. In 1,4-diphenylpiperazine, both bulky phenyl groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions, which would introduce significant steric hindrance. This conformational preference is a key determinant of the molecule's overall shape and how it presents its phenyl substituents for interaction with biological targets.
Caption: 2D chemical structure of 1,4-diphenylpiperazine.
Synthesis and Mechanistic Rationale
The synthesis of 1,4-disubstituted piperazines can be achieved through various strategies. A prevalent and robust method for preparing 1,4-diphenylpiperazine involves the acid-catalyzed cyclization of diethanolamine followed by N-arylation with an aniline derivative. This approach is valued for its use of readily available starting materials.
Experimental Protocol: Synthesis from Aniline and Diethanolamine
This protocol is based on established methodologies for the synthesis of phenylpiperazines.[8] The causality behind this two-step, one-pot procedure is efficiency; generating the reactive intermediate in situ and reacting it without purification avoids handling potentially hazardous materials and improves overall yield.
Step 1: In Situ Formation of Bis(2-haloethyl)amine Intermediate
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add diethanolamine (1.0 eq).
-
Slowly add concentrated hydrobromic acid (HBr) (2.2 eq) under cooling in an ice bath. Rationale: This exothermic reaction protonates the hydroxyl groups, converting them into good leaving groups (water) for subsequent nucleophilic substitution to form the di-halogenated intermediate.
-
Heat the mixture to reflux for 10-12 hours. This drives the formation of the bis(2-bromoethyl)amine intermediate.
Step 2: Cyclization and N-Arylation
-
After reflux, distill off the excess HBr under reduced pressure.
-
Allow the vessel to cool and introduce aniline (2.0 eq), sodium carbonate (as a base), and a suitable solvent like 1-butanol under an inert atmosphere (e.g., Nitrogen). Rationale: Aniline serves as the nucleophile for both the initial N-arylation and the final ring-closing step. The inert atmosphere prevents oxidation of the aniline.
-
Heat the reaction mixture to 120°C for 24-36 hours. Rationale: The elevated temperature is necessary to overcome the activation energy for the two sequential S_N2 reactions that form the piperazine ring.
-
Upon completion (monitored by TLC), cool the mixture to room temperature.
-
Perform an aqueous workup by washing with water and extracting the organic layer.
-
Purify the crude product by recrystallization or column chromatography to yield pure 1,4-diphenylpiperazine.
Caption: Synthetic workflow for 1,4-diphenylpiperazine.
Structural Elucidation via Spectroscopic Analysis
The confirmation of the 1,4-diphenylpiperazine structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
-
¹H NMR: The proton NMR spectrum of 1,4-diphenylpiperazine is characteristically simple due to the molecule's C₂ symmetry.
-
A singlet is observed for the eight protons of the piperazine ring. The chemical equivalence of these protons indicates rapid chair-to-chair interconversion on the NMR timescale at room temperature.
-
In the aromatic region, multiplets corresponding to the ortho, meta, and para protons of the two equivalent phenyl rings are observed.
-
-
¹³C NMR: The carbon NMR spectrum further confirms the symmetry.
-
A single signal appears for the four equivalent methylene (-CH₂-) carbons of the piperazine ring.
-
Four distinct signals are observed in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
-
Typical NMR Data (in CDCl₃):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.3-3.5 | s (singlet) | 8H, -CH₂- (piperazine ring) |
| ~6.8-7.0 | m (multiplet) | 6H, Ar-H (ortho, para) | |
| ~7.2-7.4 | m (multiplet) | 4H, Ar-H (meta) | |
| ¹³C | ~50 | - | -CH₂- (piperazine ring) |
| ~116 | - | Ar-C (ortho) | |
| ~120 | - | Ar-C (para) | |
| ~129 | - | Ar-C (meta) |
| | ~151 | - | Ar-C (ipso, attached to N) |
(Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.)[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic C-H |
| 2800-3000 | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| ~1230 | C-N Stretch | Aryl-Amine |
| 700-900 | C-H Bend | Aromatic Out-of-Plane Bending |
Rationale: The presence of both aromatic and aliphatic C-H stretching bands confirms the existence of both phenyl and piperazine moieties. The strong aryl-amine C-N stretch is a key diagnostic peak for this class of compounds.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion (M⁺): In Electron Ionization (EI-MS), 1,4-diphenylpiperazine will show a distinct molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (~238.15).
-
Fragmentation Pattern: The molecule can undergo characteristic fragmentation, often involving cleavage of the benzylic C-N bond or fragmentation of the piperazine ring, leading to identifiable daughter ions.
Applications in Drug Discovery and Research
The 1,4-diphenylpiperazine core is a privileged scaffold found in numerous biologically active compounds. Its structural rigidity, combined with the ability to position two aryl groups in a defined spatial orientation, makes it an attractive starting point for designing ligands for various biological targets, particularly within the central nervous system (CNS).[10]
The Phenylpiperazine Motif in CNS-Active Agents
Derivatives of phenylpiperazine are well-known for their interactions with monoamine transporters and receptors.[11] The phenyl group can engage in π-π stacking and hydrophobic interactions within receptor binding pockets, while the second nitrogen atom of the piperazine ring can be readily functionalized to modulate properties like solubility, basicity, and target affinity. This "modular" nature is a significant advantage in drug design.
-
Serotonin and Dopamine Receptor Ligands: Many antagonists and agonists for serotonin (5-HT) and dopamine (D₂) receptors incorporate the phenylpiperazine structure.
-
Triple Reuptake Inhibitors: More complex derivatives have been developed as triple reuptake inhibitors, which block the reuptake of serotonin, norepinephrine, and dopamine, showing potential for treating depression and other mood disorders.[10]
-
Antipsychotics and Anxiolytics: The scaffold is a key component in several antipsychotic and anxiolytic drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Diphenylpiperazine | C16H18N2 | CID 69173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cscanada.net [cscanada.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpiperazine - Wikipedia [en.wikipedia.org]
